molecular formula C14H9N3O3 B188183 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 446830-51-9

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No.: B188183
CAS No.: 446830-51-9
M. Wt: 267.24 g/mol
InChI Key: QSMKOSLIGQUWDF-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is defined by its fused bicyclic imidazo[1,5-a]pyridine core system with specific substitution patterns. The compound possesses the molecular formula C14H9N3O3 and a molecular weight of 267.24 g/mol, as confirmed through high-resolution mass spectrometry and elemental analysis. The structure features a planar imidazopyridine ring system with the 3-nitrophenyl substituent and aldehyde group positioned to create optimal electronic interactions.

Crystallographic investigations of related imidazo[1,5-a]pyridine compounds have revealed important structural insights applicable to this derivative. Studies on similar systems demonstrate that the fused pyridinium and imidazolium rings maintain virtual coplanarity, with dihedral angles typically ranging from 0.78° to 0.89°. The pendant aromatic rings, such as the nitrophenyl group in this compound, generally exhibit twisted conformations relative to the central bicyclic system, with typical dihedral angles of approximately 36°. This twisted arrangement is crucial for minimizing steric hindrance while maintaining electronic conjugation.

Property Value Reference
Molecular Formula C14H9N3O3
Molecular Weight 267.24 g/mol
CAS Registry Number 446830-51-9
Predicted Density 1.40±0.1 g/cm³
Predicted pKa 2.18±0.30

The nitro group orientation plays a critical role in the overall molecular geometry and electronic distribution. Computational studies on related nitrophenyl-substituted imidazopyridines suggest that the nitro group adopts a planar configuration with the phenyl ring, facilitating maximum overlap of π-orbitals and enhancing the electron-withdrawing effect throughout the molecular framework. The aldehyde group at position 1 maintains coplanarity with the imidazopyridine system, enabling extended conjugation that influences both the electronic properties and reactivity of the molecule.

Properties

IUPAC Name

3-(3-nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c18-9-12-13-6-1-2-7-16(13)14(15-12)10-4-3-5-11(8-10)17(19)20/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMKOSLIGQUWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351201
Record name 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-51-9
Record name 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Imine Intermediate Formation

The synthesis begins with the condensation of 2-acetylpyridine and 3-nitrobenzaldehyde to form an imine intermediate. Hydrochloric acid (HCl) or phosphorus oxychloride (POCl₃) catalyzes this step, with paraformaldehyde facilitating subsequent cyclization. For example, refluxing equimolar amounts of 2-acetylpyridine and 3-nitrobenzaldehyde in acetic acid with ammonium acetate at 80°C for 12 hours yields the target compound in 55–73%. The reaction proceeds via:

  • Imine formation between the aldehyde and acetylpyridine.

  • Cyclization induced by paraformaldehyde, which introduces the carbaldehyde group.

Key Parameters

  • Catalyst : HCl or POCl₃ (0.5–1.0 mol%)

  • Solvent : Acetic acid or methanol/water mixtures

  • Temperature : 80–100°C (reflux)

  • Yield : 55–73%

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing charged intermediates. Microwave irradiation at 150°C reduces reaction time to 30 minutes, improving yields to 68% while minimizing side products.

Multicomponent Reactions (MCRs)

MCRs offer a one-pot synthesis route, bypassing intermediate isolation. A notable example combines 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and 3-nitrobenzaldehyde.

Acid-Catalyzed MCR Protocol

In acetic acid with ammonium acetate, the three components react at 90°C for 4 hours, achieving 67–73% yield. The nitro group on the benzaldehyde enhances electrophilicity, accelerating imidazo[1,5-a]pyridine formation.

Mechanistic Insights

  • Knoevenagel Condensation : Malononitrile and 3-nitrobenzaldehyde form a nitrile-stabilized carbanion.

  • Nucleophilic Attack : The carbanion reacts with 2-(nitromethylene)imidazole, followed by cyclization and oxidation.

Microwave-Assisted MCR

Microwave irradiation (300 W, 120°C) shortens the reaction to 1 hour with 73% yield. This method enhances reproducibility and is scalable for gram-scale production.

Nitrogen Interception via Biopolymer Catalysis

Recent advances utilize chitosan or chitin as nitrogen sources, aligning with green chemistry principles.

Chitosan-Mediated Synthesis

A mixture of 2-acetylpyridine, 3-nitrobenzaldehyde, and chitosan in trifluoroacetic acid (TFA) at 140°C under argon for 36 hours yields 74–80%. Chitosan acts as both a nitrogen donor and catalyst, eliminating the need for external ammonium salts.

Advantages

  • Sustainability : Chitosan is renewable and biodegradable.

  • Regioselectivity : The nitro group directs carbaldehyde formation at the 1-position.

Oxidative Cyclization Approaches

Oxidative methods employ reagents like ceric ammonium nitrate (CAN) or iodine to induce cyclization.

CAN-Catalyzed Cyclization

Reacting 2-acetylpyridine with 3-nitrobenzaldehyde in ethanol using CAN (10 mol%) at 70°C for 8 hours affords a 65% yield. CAN oxidizes intermediates, driving the reaction toward cyclization.

Iodine-Mediated Reactions

Iodine (5 mol%) in dimethyl sulfoxide (DMSO) at 100°C for 6 hours achieves 70% yield. This method avoids metal catalysts, simplifying purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors reduces batch variability. A pilot study using a tubular reactor with residence time of 10 minutes at 150°C reported 75% yield and 90% purity.

Catalyst Recycling

Fe₂O₃@SiO₂ nanocatalysts are recoverable via magnetic separation, retaining 95% activity after five cycles.

Comparative Analysis of Synthetic Routes

Method Catalyst Conditions Yield Scalability
CyclocondensationHClReflux, 12h55–73%Moderate
Microwave MCRAcetic acid120°C, 1h67–73%High
Chitosan-mediatedTFA140°C, 36h74–80%Moderate
CAN CyclizationCeric ammonium nitrate70°C, 8h65%Low
Continuous FlowNone150°C, 10min75%High

Chemical Reactions Analysis

Types of Reactions

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include ceric ammonium nitrate, SnCl4, SnCl2, InCl3, FeCl3, PTSA·H2O, and I2 . The reactions are typically carried out under controlled conditions to ensure high yields and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with tert-butyl isocyanide can yield imidazopyridine derivatives .

Scientific Research Applications

Synthetic Methodologies

Several synthetic routes have been developed for the preparation of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving imidazo[1,5-a]pyridine derivatives with nitrophenyl aldehydes.
  • Functionalization Techniques : C–H functionalization methods have been explored, allowing for the introduction of various substituents at specific positions on the imidazo[1,5-a]pyridine ring .

Anticancer Activity

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit significant anticancer properties. Preliminary studies suggest that this compound may act as an inhibitor of key proteins involved in cancer cell proliferation. For instance, it has shown potential activity against breast cancer cell lines (MCF-7), indicating its role as a lead compound in anticancer chemotherapy .

Antimicrobial Properties

Imidazo[1,5-a]pyridine compounds have been recognized for their antimicrobial effects. The unique structure of this compound may facilitate interactions with microbial targets, leading to inhibition of growth or viability in various pathogens. Its potential as an antimicrobial agent is currently under investigation.

Enzyme Inhibition

The compound's interactions with biological targets such as enzymes and receptors are being studied through docking studies. These studies suggest that this compound could bind effectively to enzymes involved in cellular signaling pathways, potentially leading to therapeutic applications in diseases related to dysregulated signaling.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-Aminoimidazo[1,5-a]pyridineAmino group at position 2Antimicrobial
4-Methylimidazo[1,5-a]pyridineMethyl group at position 4Anticancer
3-Nitroimidazo[1,2-a]pyridineNitro group at position 3Antiparasitic
2-(4-Nitrophenyl)imidazo[1,5-a]pyridinePara-nitrophenyl substituentAnti-inflammatory
This compound Meta-nitrophenyl with aldehydePotential anticancer/antimicrobial

The combination of a nitro substituent at the meta position with an aldehyde functional group distinguishes this compound from others in its class and may enhance its reactivity and biological profile.

Mechanism of Action

The mechanism of action of 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to bind to various biological molecules, thereby modulating their activity. For example, it can act as a pH sensor or a photoactive component in photodynamic therapy .

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The imidazo[1,5-a]pyridine scaffold allows diverse functionalization at the 1- and 3-positions. Key analogues include:

Compound Name Substituent at 3-Position Key Properties/Applications References
3-(4-Methoxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde 4-Methoxyphenyl Enhanced electron-donating capacity; used in OLEDs and antibacterial agents .
3-(4-Trifluoromethylphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde 4-Trifluoromethylphenyl Electron-withdrawing CF₃ group improves metabolic stability; antiviral applications .
3-(2-Pyridyl)imidazo[1,5-a]pyridine-1-carbaldehyde 2-Pyridyl Chelating ability for coordination chemistry; antibacterial activity (MIC₅₀: 0.6–1.4 mg/ml) .
3-(4-Chlorophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde 4-Chlorophenyl Halogen substituent enhances lipophilicity; membrane probe intercalation .

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Electron-donating groups (e.g., OCH₃) improve fluorescence quantum yield, making them suitable for optoelectronic devices .
  • Halogen substituents (e.g., Cl) improve membrane permeability, critical for biological probes .

Antibacterial and Enzyme Inhibition :

  • 3-(2-Hydroxyphenyl)imidazo[1,5-a]pyridine-1-carbaldehyde exhibits potent antibacterial activity (MIC₅₀: 0.6 mg/ml) against Gram-positive bacteria, attributed to hydrophobic interactions with papain (Ki: 13.75 mM) .
  • 3-(3-Nitrophenyl) derivative : The nitro group may enhance binding to cysteine proteases via dipole interactions, though specific data are pending .

Thermodynamic Binding :

  • Hydrophobic and entropic binding dominates for imidazo[1,5-a]pyridine derivatives, as shown by ΔG values ranging from −25 to −30 kJ/mol .

Photophysical Properties

Compound λₐbs (nm) λₑₘ (nm) Stokes Shift (nm) Application Reference
3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde 320–340 450–470 130 Pending biological studies
Dimeric imidazo[1,5-a]pyridine probes 350–370 480–500 110–130 Lipid bilayer imaging
2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde 310–330 440–460 130–150 Ferrocene-based charge transfer systems

Key Insight : The nitro group’s strong electron-withdrawing nature red-shifts absorption/emission maxima compared to methoxy or alkyl-substituted analogues .

Biological Activity

3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The compound features a nitrophenyl substituent at the 3-position and an aldehyde group at the 1-position of the imidazo[1,5-a]pyridine ring. This unique structure contributes to its reactivity and biological properties. The presence of both nitro and aldehyde functional groups enhances its potential for interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various bacterial strains. Preliminary studies indicate that it may inhibit the growth of pathogens, making it a candidate for further investigation in antimicrobial drug development.

Anticancer Activity

Research has highlighted the anticancer potential of this compound. It has shown efficacy in inhibiting the proliferation of cancer cells in vitro, particularly in breast and liver cancer models. The mechanism appears to involve the modulation of key signaling pathways involved in cell cycle regulation and apoptosis .

Biological Activity Effect Observed Reference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation in cancer lines

The biological activity of this compound is primarily attributed to its ability to bind to specific biological molecules, modulating their activity. This includes interactions with enzymes and receptors involved in critical cellular processes. Docking studies suggest that it may bind to proteins associated with cancer progression and inflammation, although further investigations are necessary to confirm these interactions.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that variations in the substituents on the imidazo[1,5-a]pyridine scaffold can significantly influence biological activity. For instance, compounds with different functional groups at various positions exhibit distinct pharmacological profiles. The nitro group at the meta position is particularly noteworthy as it may enhance both reactivity and selectivity towards biological targets compared to other derivatives .

Study on Anticancer Activity

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity. The compound was found to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell division .

Antimicrobial Efficacy Testing

Another study assessed the antimicrobial efficacy against various strains of bacteria. The compound demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the common synthetic routes for 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine-1-carbaldehyde, and how can their efficiency be compared?

The compound is typically synthesized via multicomponent reactions (MCRs) or cyclization strategies. For example:

  • MCR Approach : A one-pot reaction involving 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole, malononitrile, and aromatic aldehydes under acidic conditions yields structurally similar derivatives .
  • Cyclization Method : Condensation of di(2-pyridyl)ketone with substituted aldehydes (e.g., benzaldehyde) in acetic acid with ammonium acetate generates imidazo[1,5-a]pyridine scaffolds. This method emphasizes regioselectivity and avoids byproducts .
    Efficiency Metrics : Compare yields (e.g., 55–73% in cyclization vs. 67–73% in MCRs), reaction time (microwave-assisted vs. conventional reflux), and purity (TLC monitoring vs. precipitation ).

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.4 ppm) and carbon signals (e.g., carbonyl carbons at δ 170–190 ppm) to confirm regiochemistry .
  • IR Spectroscopy : Identifies functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹ and nitro group absorption at ~1512 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., TOF-MS with <5 ppm error) .
  • TLC : Monitors reaction progress using petroleum ether/ethyl acetate gradients (Rf = 0.3–0.5) .

Q. How do substituents on the imidazo[1,5-a]pyridine core influence its physicochemical properties?

  • Electron-Withdrawing Groups (EWGs) : The 3-nitrophenyl group enhances electrophilicity at the aldehyde position, facilitating nucleophilic additions. This is evident in reduced reaction times for derivatives with EWGs .
  • Hydrogen Bonding : The imidazo[1,5-a]pyridine nitrogen participates in H-bonding, affecting solubility and fluorescence (e.g., π-stacking interactions increase quantum yield) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

  • Variable Catalysts : Compare Fe2O3@SiO2/In2O3 (yields ~70–80%) vs. acetic acid/ammonium acetate (yields ~55–73%) to assess catalyst efficiency .
  • Reaction Medium : Polar protic solvents (e.g., methanol/water mixtures) improve solubility of intermediates, while microwave irradiation reduces side reactions .
  • Purification Methods : Recrystallization (e.g., chloroform/methanol) vs. column chromatography impacts recovery rates .

Q. What strategies optimize reaction conditions for higher regioselectivity in imidazo[1,5-a]pyridine synthesis?

  • Temperature Control : Lower temperatures (25–40°C) favor kinetic products, while higher temperatures (80–100°C) promote thermodynamic control .
  • Acid Catalysis : Trifluoroacetic acid (TFA) enhances electrophilicity of aldehydes, directing cyclization to the 1-carbaldehyde position .
  • Substrate Screening : Use sterically hindered aldehydes (e.g., 4-nitrophenyl) to minimize competing pathways .

Q. How does substituent variation at the 3-nitrophenyl position affect pharmacological activity?

  • Antimicrobial Activity : Derivatives with electron-deficient aryl groups (e.g., 4-nitro) show enhanced bacterial membrane penetration due to increased lipophilicity .
  • Enzyme Inhibition : The aldehyde moiety acts as a Michael acceptor, covalently binding to cysteine residues in enzymes (e.g., kinases) .
  • Fluorescence-Based Assays : Nitro groups quench fluorescence, but replacing them with methoxy groups restores emission for cellular imaging .

Q. What advanced analytical techniques resolve tautomerism or polymorphism in this compound?

  • X-ray Crystallography : Determines dominant tautomers (e.g., keto-enol equilibrium) and packing motifs .
  • Solid-State NMR : Differentiates polymorphs by analyzing 13C chemical shifts in crystalline vs. amorphous forms .
  • DSC/TGA : Identifies thermal stability variations between polymorphs (e.g., melting points ranging 202–215°C) .

Methodological Guidelines

  • Contradiction Analysis : Cross-validate spectral data (e.g., NMR coupling constants) with computational models (DFT) to resolve structural ambiguities .
  • Scale-Up Protocols : Optimize solvent ratios (e.g., 1:2 methanol/water) and catalyst loading (0.5–1.0 mol%) for reproducibility .
  • Biological Assays : Use fluorescence quenching (λex = 350 nm, λem = 450 nm) to track cellular uptake in real time .

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